molecular formula C14H13FO3 B6379860 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261920-25-5

5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379860
CAS RN: 1261920-25-5
M. Wt: 248.25 g/mol
InChI Key: VSFKPWKVJXBSJA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% (5-FMP-2MP) is a compound of interest in the field of organic synthesis. It is a member of the phenol family and is composed of two aromatic rings and two methoxy groups. 5-FMP-2MP is a useful building block for organic synthesis due to its reactivity and ability to form covalent bonds. It has been used in a variety of applications, including drug synthesis, the production of polymers and nanomaterials, and the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is based on its ability to form covalent bonds with other molecules. In the presence of an acid catalyst, the two methoxy groups of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% can react with other molecules to form covalent bonds. This reaction is known as an electrophilic aromatic substitution reaction. The resulting covalent bonds can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is known that 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is not toxic and does not have any known adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Its low cost makes it an attractive option for researchers on a budget, while its reactivity makes it a useful starting material for organic synthesis. The main limitation of using 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its relatively low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could be conducted into the use of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in the synthesis of new drugs, polymers, and nanomaterials. Finally, research could be conducted into the use of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in the synthesis of other organic compounds, such as heterocycles.

Synthesis Methods

The synthesis of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is typically achieved through a two-step process. The first step involves the reaction of 2-fluoro-3-methoxyphenol and 2-methoxyphenol in the presence of an acid catalyst such as sulfuric acid. This reaction results in the formation of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% as the major product, along with some byproducts. The second step involves the purification of 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% from the reaction mixture by distillation or recrystallization.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been studied extensively in many scientific disciplines. It has been used as a starting material for the synthesis of various drugs, including antimalarials, antimicrobials, and anti-inflammatory agents. It has also been used to synthesize polymers and nanomaterials, such as carbon nanotubes and graphene nanoribbons. In addition, 5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been used to synthesize other organic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.

properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-12-7-6-9(8-11(12)16)10-4-3-5-13(18-2)14(10)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKPWKVJXBSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685573
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol

CAS RN

1261920-25-5
Record name [1,1′-Biphenyl]-3-ol, 2′-fluoro-3′,4-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261920-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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